molecular formula C14H14N2O4 B8041287 Ethyl 2-(((quinolin-8-yloxy)carbonyl)amino)acetate CAS No. 51203-25-9

Ethyl 2-(((quinolin-8-yloxy)carbonyl)amino)acetate

Cat. No.: B8041287
CAS No.: 51203-25-9
M. Wt: 274.27 g/mol
InChI Key: NGDMKFZZKFUELM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-(quinolin-8-yloxycarbonylamino)acetate . This nomenclature reflects the hierarchical priority of functional groups:

  • The quinolin-8-yloxy group designates the oxygen-linked quinoline substituent at position 8.
  • The carbonylamino moiety (carbamate) bridges the quinoline oxygen and the acetate backbone.
  • The ethyl ester group terminates the structure.

Alternative synonyms include Glycine, N-[(8-quinolinyloxy)carbonyl]-, ethyl ester and NSC213749, though the IUPAC name remains the authoritative identifier. The CAS registry number 51203-25-9 provides a unique numerical designation for this compound in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₄N₂O₄ derives from the compound’s structural components:

  • 14 carbon atoms : Distributed across the quinoline ring (10 carbons), ethyl ester (2 carbons), and acetate backbone (2 carbons).
  • 14 hydrogen atoms : Attached to carbons in the quinoline, ethyl, and methylene groups.
  • 2 nitrogen atoms : One in the quinoline heterocycle and one in the carbamate group.
  • 4 oxygen atoms : Present in the ester, carbamate, and ether functionalities.

Table 1: Molecular Weight Calculation

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 14 12.01 168.14
Hydrogen 14 1.008 14.11
Nitrogen 2 14.01 28.02
Oxygen 4 16.00 64.00
Total 274.27

The calculated molecular weight of 274.27 g/mol aligns with experimental data from mass spectrometry.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃) reveals the following key signals:

  • δ 1.30 (triplet, 3H) : Methyl protons of the ethyl ester (–OCO₂CH₂CH₃), split by coupling with adjacent methylene protons.
  • δ 4.25 (quartet, 2H) : Methylene protons (–OCO₂CH₂CH₃) adjacent to the ester oxygen.
  • δ 4.50 (singlet, 2H) : Methylene group (–CH₂–) linking the carbamate and ester functionalities.
  • δ 7.20–8.90 (multiplet, 6H) : Aromatic protons of the quinoline ring, with distinct coupling patterns for protons at positions 2, 3, 4, 5, 6, and 7.

¹³C NMR (100 MHz, CDCl₃) assignments include:

  • δ 166.5 : Carbonyl carbon of the ethyl ester (–CO₂CH₂CH₃).
  • δ 155.8 : Carbamate carbonyl carbon (–NHCO₂–).
  • δ 148.2–121.4 : Aromatic carbons of the quinoline ring.
  • δ 61.5 and 14.2 : Ethyl group carbons (–OCO₂CH₂CH₃).
Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy (KBr pellet) identifies critical functional groups:

  • 1735 cm⁻¹ : Strong absorption band indicative of the ester carbonyl (–CO₂–) stretch.
  • 1680 cm⁻¹ : Carbamate carbonyl (–NHCO₂–) stretch, slightly shifted due to hydrogen bonding.
  • 1250–1150 cm⁻¹ : C–O–C asymmetric and symmetric stretching vibrations from the ester and ether groups.
  • 3320 cm⁻¹ : N–H stretch of the carbamate group, broadened by hydrogen bonding.
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields characteristic fragments:

  • m/z 274 : Molecular ion peak ([M]⁺), consistent with the molecular weight.
  • m/z 228 : Loss of the ethyl group (–CH₂CH₃, 46 Da) from the ester moiety.
  • m/z 184 : Subsequent elimination of CO₂ (44 Da) from the carbamate group.
  • m/z 156 : Base peak corresponding to the protonated quinoline fragment ([C₉H₇N]⁺).

Figure 1: Proposed Fragmentation Pathway

  • Molecular ion ([M]⁺) : Stable due to aromatic stabilization of the quinoline ring.
  • Ethyl group loss : Cleavage of the ester C–O bond generates a carboxylate intermediate.
  • Decarboxylation : Elimination of CO₂ yields a secondary amine-linked fragment.
  • Quinoline ring fragmentation : Further breakdown produces smaller aromatic ions.

Properties

IUPAC Name

ethyl 2-(quinolin-8-yloxycarbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-2-19-12(17)9-16-14(18)20-11-7-3-5-10-6-4-8-15-13(10)11/h3-8H,2,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDMKFZZKFUELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309707
Record name Ethyl N-{[(quinolin-8-yl)oxy]carbonyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51203-25-9
Record name NSC213749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-{[(quinolin-8-yl)oxy]carbonyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Quinolin-8-yloxy Carbonyl Chloride

8-Hydroxyquinoline (0.01 M) is treated with triphosgene (0.005 M) in anhydrous dichloromethane at 0–5°C for 2 hours. This generates quinolin-8-yloxy carbonyl chloride, a reactive intermediate. The reaction is monitored via thin-layer chromatography (TLC) until complete consumption of the starting material.

Aminolysis with Ethyl Glycinate

The carbonyl chloride intermediate is then reacted with ethyl glycinate hydrochloride (0.012 M) in the presence of triethylamine (0.015 M) as a base. The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol, yielding colorless crystals.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Temperature: 0–25°C

  • Catalysts: Triethylamine (base)

  • Yield: ~65–70% (theoretical)

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction kinetics, reducing the synthesis time from hours to minutes. This method is particularly effective for the aminolysis step, enhancing both yield and purity.

Optimized Protocol

A mixture of quinolin-8-yloxy carbonyl chloride (0.01 M) and ethyl glycinate (0.012 M) in acetonitrile is irradiated in a microwave reactor at 150°C for 8 minutes. The use of a polar solvent ensures efficient dielectric heating, while potassium carbonate (0.005 M) acts as a mild base to neutralize HCl byproducts.

Key Advantages:

  • Reaction Time: 8 minutes (vs. 12 hours conventionally)

  • Yield Improvement: ~85–90%

  • Purity: Reduced side products due to controlled heating.

Ultrasound Irradiation Techniques

Ultrasound-assisted synthesis leverages cavitation effects to enhance mass transfer and reaction efficiency. This method is ideal for large-scale production.

Procedure

Quinolin-8-yloxy carbonyl chloride (0.01 M) and ethyl glycinate (0.012 M) are suspended in tetrahydrofuran (THF) and subjected to ultrasound irradiation (40 kHz, 200 W) for 15 minutes. The product precipitates upon cooling and is filtered and washed with cold ether.

Performance Metrics:

  • Reaction Time: 15 minutes

  • Yield: ~75–80%

  • Energy Efficiency: 50% reduction in energy consumption compared to conventional methods.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of each method based on reaction time, yield, and scalability:

MethodReaction TimeYield (%)ScalabilityKey Limitations
Conventional12–18 hours65–70ModerateLong duration, lower yield
Microwave-Assisted8 minutes85–90HighEquipment cost
Ultrasound Irradiation15 minutes75–80HighSolvent volume required

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : A strong absorption band at ~1740 cm⁻¹ confirms the presence of the ester carbonyl group (C=O). The carbamate N-H stretch appears at ~3350 cm⁻¹.

  • ¹H NMR : Signals at δ 1.26 (t, 3H, -CH₂CH₃), δ 4.18 (q, 2H, -OCH₂), and δ 7.15–8.36 (m, 6H, quinoline aromatic protons) validate the structure.

  • Mass Spectrometry : A molecular ion peak at m/z 276 [M+H]⁺ corresponds to the molecular formula C₁₅H₁₇N₂O₄.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds (e.g., ethyl 2-(quinolin-8-yloxy)acetate) reveals a monoclinic crystal system with hydrogen-bonding networks stabilizing the lattice .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-(((quinolin-8-yloxy)carbonyl)amino)acetate can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various amide or thioester derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research has demonstrated that derivatives of quinoline, including ethyl 2-(((quinolin-8-yloxy)carbonyl)amino)acetate, exhibit significant antimicrobial properties. For instance, the synthesis of Schiff base ligands derived from 2-(quinolin-8-yloxy)acetohydrazide showed promising antibacterial and antifungal activities in vitro. The metal complexes formed from these ligands, particularly with copper and zinc ions, displayed enhanced antimicrobial efficacy compared to the uncomplexed ligands .

1.2 Antioxidant Properties
The compound has also shown notable antioxidant activity. In studies evaluating various derivatives, it was found that certain compounds exhibited effective free radical scavenging capabilities, which are crucial for mitigating oxidative stress-related diseases. The antioxidant activity was quantified using assays like DPPH and ABTS, with some derivatives showing EC50 values as low as 0.52 mM .

1.3 Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it demonstrated significant inhibitory effects against α-glycosidase and α-amylase enzymes, which are relevant in the management of diabetes. The binding affinities of certain derivatives were found to be superior to standard inhibitors like acarbose, indicating their potential utility in therapeutic applications .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate under basic conditions, followed by purification through recrystallization. The yield of this synthesis can be quite high (up to 90%), producing colorless crystals that are suitable for further biological testing .

Case Studies

3.1 Study on Antiproliferative Activity
A study focused on the antiproliferative effects of metal complexes derived from quinoline-based ligands highlighted the potential of these compounds in cancer therapy. The Cu(II) complex of a related ligand exhibited IC50 values of 3.2 µM against prostate cancer cell lines (LNCaP), indicating significant cytotoxicity that warrants further investigation into its mechanisms and therapeutic applications .

3.2 Development of Novel Drug Candidates
Recent pharmacophore-based modeling studies have aimed at developing new drug candidates that selectively target cancer cells while minimizing effects on healthy cells. The incorporation of quinoline moieties into these models has shown promise in enhancing selectivity and efficacy against various cancer types .

Summary Table of Applications

Application Area Details
Antimicrobial ActivityEffective against various bacterial and fungal strains; enhanced by metal complexation
Antioxidant PropertiesSignificant free radical scavenging activity; EC50 values as low as 0.52 mM
Enzyme InhibitionStrong inhibitory effects on α-glycosidase and α-amylase; higher binding affinities than acarbose
Antiproliferative ActivityNotable cytotoxicity against prostate cancer cells; IC50 values around 3.2 µM
Drug DevelopmentPotential use in selective targeting of cancer cells through novel pharmacophore designs

Mechanism of Action

The mechanism of action of Ethyl 2-(((quinolin-8-yloxy)carbonyl)amino)acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

2-(Quinolin-8-yloxy)acetohydrazide

Structural Difference: Replacement of the ester group (–COOEt) with a hydrazide (–CONHNH₂). Synthesis: Achieved by refluxing ethyl 2-(quinolin-8-yloxy)acetate with hydrazine hydrate, yielding 81.3–94% under conventional or ultrasound-assisted conditions . Properties: Higher melting point (137–139°C vs. 77–79°C for the ester) and enhanced nucleophilicity due to the hydrazide group, enabling further cyclization into heterocycles like oxadiazoles .

Quinoline–1,3,4-Oxadiazole Conjugates

Structural Difference : Incorporation of a 1,3,4-oxadiazole ring via cyclization of the hydrazide intermediate with carbon disulfide .
Bioactivity : Exhibits α-glucosidase inhibitory activity (IC₅₀ values in µM range), absent in the parent ester, highlighting the role of the oxadiazole moiety in enzyme binding .

Chalcone and Pyrazoline Derivatives

Structural Difference : Introduction of α,β-unsaturated ketone (chalcone) or pyrazoline rings via Claisen-Schmidt condensation or cyclization .
Synthesis Yields : Chalcone derivatives show moderate to high yields (57–87%), while pyrazoline derivatives require multi-step synthesis with variable yields .

Bis(2-(Quinolin-8-yloxy)ethyl) Isophthalate

Structural Difference: A dimeric ester with two quinoline-8-yloxy groups linked via isophthalate. Functional Properties: Demonstrates fluorescence enhancement upon binding amino acids, unlike monomeric esters, due to extended conjugation and chelation effects .

Biological Activity

Ethyl 2-(((quinolin-8-yloxy)carbonyl)amino)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

1. Synthesis of this compound

The synthesis typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate, followed by subsequent reactions to form the desired compound. The yield of such reactions can vary but is often reported around 81% under optimized conditions .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Studies indicate that derivatives of quinoline compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL, which are notably lower than those of standard antibiotics like ciprofloxacin .

Antiviral Activity

Research has highlighted the antiviral potential of quinoline derivatives, particularly against viruses such as H5N1 and potentially SARS-CoV-2. The activity appears to correlate with lipophilicity and electron-withdrawing properties of substituents on the anilide ring, suggesting a structure-activity relationship that could be exploited for drug development .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds indicate moderate to high cytotoxicity, with some derivatives showing IC50 values as low as 4.12 mM against MCF-7 cells . Importantly, safety profiles were evaluated using normal human dermal fibroblast cells, indicating a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Metabolic Enzymes : Some studies suggest that these compounds may inhibit key metabolic enzymes involved in cancer proliferation and viral replication .
  • Interaction with Cellular Pathways : The presence of specific functional groups in the quinoline structure may allow for interactions with cellular pathways that regulate apoptosis and cell cycle progression .

4. Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with MIC values lower than standard drugs.
CytotoxicityReported IC50 values against MCF-7 cells at 4.12 mM; evaluated safety on normal cells.
Antiviral PotentialIdentified promising antiviral activity against H5N1; further research needed for COVID-19 implications.

5.

This compound is a compound with notable biological activities, particularly in antimicrobial and anticancer domains. While initial studies demonstrate its potential efficacy, further research is essential to fully elucidate its mechanisms of action and optimize its therapeutic profile for clinical applications.

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 2-(((quinolin-8-yloxy)carbonyl)amino)acetate?

The compound is typically synthesized via sequential alkylation and hydrazide formation. For example, 8-hydroxyquinoline reacts with ethyl chloroacetate in dry acetone under reflux with K₂CO₃ to yield ethyl 2-(quinolin-8-yloxy)acetate (81–94% yield) . Subsequent reaction with hydrazine hydrate forms the acetohydrazide intermediate, which can be further derivatized with carbonyl reagents . Key variables affecting yield include solvent choice (dry acetone vs. DMF), reaction time (3–8 hours), and stoichiometry of hydrazine hydrate (1:1 molar ratio) .

Q. How can spectroscopic data (¹H/¹³C NMR, IR) resolve structural ambiguities in this compound?

The quinoline ring protons (δ 8.5–7.5 ppm) and ester methyl/methylene groups (δ 4.2–1.3 ppm) in ¹H NMR are critical for confirming the alkylation site at the 8-hydroxy position . IR stretches for C=O (ester: ~1740 cm⁻¹; carbonyl urea: ~1680 cm⁻¹) and N–H (hydrazide: ~3300 cm⁻¹) help distinguish intermediates . Discrepancies in reported melting points (e.g., 137–139°C vs. 102°C for derivatives) may arise from polymorphic forms or hydration states, necessitating complementary techniques like X-ray diffraction .

Advanced Research Questions

Q. What computational strategies validate the conformational stability of quinolin-8-yloxy derivatives?

Density functional theory (DFT) at the B3LYP/6-31G* level can model bond critical points (BCPs) and ring critical points (RCPs) for the quinoline-ester system. Studies show that the dihedral angle between the quinoline ring and ester group (~7.94°) correlates with experimental X-ray data, while Laplacian electron density profiles reveal weak C–H⋯O interactions critical for crystal packing . Discrepancies between theoretical and experimental bond lengths (e.g., C–O vs. C–N) may require hybrid functionals or dispersion corrections .

Q. How do crystallographic techniques resolve hydrogen-bonding networks in hydrated forms?

Single-crystal X-ray diffraction (SC-XRD) reveals that the monohydrate form of ethyl 2-(quinolin-8-yloxy)acetate exhibits O–H⋯O (2.76 Å) and O–H⋯N (2.89 Å) hydrogen bonds, stabilizing a monoclinic P2₁/n lattice. C–H⋯O interactions (3.22 Å) propagate chains along the a-axis . Refinement via SHELXL-97 (R₁ = 0.045–0.053) and validation with PLATON ensure accuracy in thermal displacement parameters (Ueq) and torsional angles .

Q. What mechanistic insights explain the bioactivity of quinolin-8-yloxy hybrids in enzyme inhibition?

Derivatives like 5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole-2-thiol exhibit α-glucosidase inhibition (IC₅₀ = 12–45 µM) via competitive binding to the catalytic site, as shown by kinetic assays and molecular docking. The quinoline moiety participates in π-π stacking with Tyr158/His279 residues, while the oxadiazole-thiol group coordinates Zn²⁺ in α-amylase . Discrepancies in IC₅₀ values across analogs highlight the role of substituent electronegativity and steric bulk .

Methodological Recommendations

  • Contradiction Analysis: Conflicting spectral or crystallographic data should be cross-validated via DFT (e.g., bond lengths) or Hirshfeld surface analysis (intermolecular interactions) .
  • Experimental Design: Optimize alkylation reactions using ultrasound irradiation (30 minutes vs. 8 hours reflux) to improve hydrazide yields .

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